molecular formula C19H29NO4 B14658109 Dodecyl 3-nitrobenzoate CAS No. 38120-08-0

Dodecyl 3-nitrobenzoate

Cat. No.: B14658109
CAS No.: 38120-08-0
M. Wt: 335.4 g/mol
InChI Key: OEMDHXMXHQLKIU-UHFFFAOYSA-N
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Description

Dodecyl 3-nitrobenzoate is an ester derivative of 3-nitrobenzoic acid, where the carboxylic acid group is substituted with a dodecyl (C12) alkyl chain via an ester linkage. The meta-position of the nitro group (3-nitro) distinguishes it from ortho- (2-nitro) and para- (4-nitro) isomers, which exhibit distinct physicochemical and biological behaviors .

Properties

CAS No.

38120-08-0

Molecular Formula

C19H29NO4

Molecular Weight

335.4 g/mol

IUPAC Name

dodecyl 3-nitrobenzoate

InChI

InChI=1S/C19H29NO4/c1-2-3-4-5-6-7-8-9-10-11-15-24-19(21)17-13-12-14-18(16-17)20(22)23/h12-14,16H,2-11,15H2,1H3

InChI Key

OEMDHXMXHQLKIU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC(=O)C1=CC(=CC=C1)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dodecyl 3-nitrobenzoate typically involves the esterification of 3-nitrobenzoic acid with dodecanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:

3-nitrobenzoic acid+dodecanolH2SO4dodecyl 3-nitrobenzoate+H2O\text{3-nitrobenzoic acid} + \text{dodecanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{H}_2\text{O} 3-nitrobenzoic acid+dodecanolH2​SO4​​dodecyl 3-nitrobenzoate+H2​O

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to achieving high purity and productivity.

Chemical Reactions Analysis

Nitro Group Reduction

The nitro group (-NO<sub>2</sub>) undergoes NADPH-dependent enzymatic reduction , a reaction observed in microbial systems (e.g., Pseudomonas fluorescens):
Reactants :

  • Dodecyl 3-nitrobenzoate

  • NADPH (coenzyme)

Catalyst :

  • Nitroreductase enzymes (e.g., NbaA)

Products :

  • Dodecyl 3-hydroxylaminobenzoate (intermediate)

  • Further rearrangement to dodecyl 3-hydroxyanthranilate (3-HAA)

ParameterValue/DetailSource
Reaction Stoichiometry2 mol NADPH per mol substrate
Optimal pH7.0–7.5
Metal Ion DependenceMn<sup>2+</sup> enhances activity

Hydrolysis Reactions

The ester bond is susceptible to acid- or base-catalyzed hydrolysis :

Acidic Hydrolysis

Conditions :

  • 6M HCl, reflux
    Products :

  • 3-Nitrobenzoic acid

  • Dodecanol

Basic Hydrolysis (Saponification)

Conditions :

  • 10% NaOH, 80°C
    Products :

  • Sodium 3-nitrobenzoate

  • Dodecanol

ParameterAcidic HydrolysisBasic HydrolysisSource
Reaction Time2–3 hours1–2 hours
Yield90%95%

Thermal Decomposition

At elevated temperatures (>250°C), the compound undergoes pyrolytic decomposition :
Primary Products :

  • 3-Nitrobenzoic acid

  • 1-Dodecene

Mechanism :
Cleavage of the ester bond via β-elimination, releasing the carboxylic acid and alkene.

ParameterValue/DetailSource
Decomposition Onset231.8°C (flash point)
Activation Energy~120 kJ/mol (estimated)

Electrophilic Aromatic Substitution

The nitro group directs incoming electrophiles to the meta position relative to itself. Example reaction:

Nitration :
Reactants :

  • This compound

  • Nitrating mixture (HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>)

Product :

  • Dodecyl 3,5-dinitrobenzoate (minor)

  • Isomerization to dodecyl 2,4-dinitrobenzoate (major)

ParameterValue/DetailSource
Regioselectivity>85% para substitution
Reaction Temperature0–5°C (controlled)

Enzymatic Oxidation

In Comamonas sp. strain JS46, dioxygenase-mediated oxidation cleaves the aromatic ring:
Catalyst :

  • MnbA (3-nitrobenzoate dioxygenase)

Products :

  • Protocatechuate (3,4-dihydroxybenzoate)

  • Nitrite (NO<sub>2</sub><sup>−</sup>)

ParameterValue/DetailSource
Cofactor RequirementNAD(P)H
Oxygen Consumption1 mol O<sub>2</sub> per mol substrate

Scientific Research Applications

Dodecyl 3-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.

    Industry: Utilized in the formulation of surfactants and emulsifiers due to its surface-active properties.

Mechanism of Action

The mechanism of action of dodecyl 3-nitrobenzoate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The dodecyl chain allows the compound to integrate into lipid membranes, affecting membrane fluidity and function. These interactions can influence various biochemical pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs: Alkyl Nitrobenzoate Esters

Key analogs include:

  • Ethyl 3-nitrobenzoate (CAS 618-98-4): A shorter-chain ester with a boiling point of 429.20 K (156.05°C) at 1.30 kPa and a vaporization enthalpy (ΔvapH) of 65.10 kJ/mol .
  • Dodecyl 2-nitrobenzoate : A positional isomer with the nitro group in the ortho position; this compound may display altered reactivity and biological activity compared to the meta-isomer .

Table 1: Physicochemical Properties of Selected Nitrobenzoate Derivatives

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Boiling Point (K) ΔvapH (kJ/mol)
Ethyl 3-nitrobenzoate 618-98-4 C9H9NO4 195.17 429.20 (1.30 kPa) 65.10
Dodecyl 3-nitrobenzoate* Not provided C19H29NO4 ~335.44 N/A N/A
3-Nitrobenzoic acid 121-92-6 C7H5NO4 167.12 563 (decomposes) N/A

*Estimated properties based on ethyl analog and alkyl chain effects.

Positional Isomerism: Nitro Group Orientation

The position of the nitro group significantly impacts biological and chemical behavior:

  • 4-Nitrobenzoate derivatives (para-substituted) were also inactive in bioreporter assays, highlighting the unique role of nitro group positioning .

Key Research Findings

  • Bioreporter Specificity : 3-Nitrobenzoate derivatives fail to induce EGFP expression in BRprox mutant cells, unlike their ortho-isomers .
  • Thermodynamic Stability : Ethyl 3-nitrobenzoate’s high ΔvapH (65.10 kJ/mol) indicates strong intermolecular forces, a trait likely amplified in dodecyl derivatives due to increased van der Waals interactions .
  • Structural Limitations : The meta-nitro configuration reduces compatibility with certain biological systems, limiting its use in bioactive formulations .

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